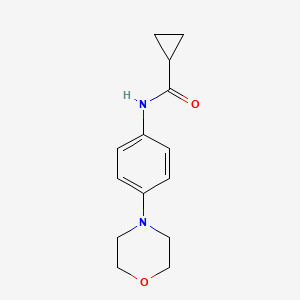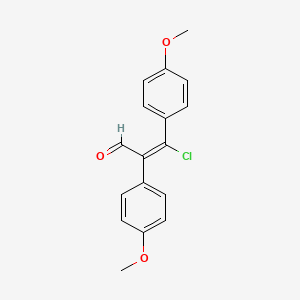
(E)-3-Chlor-2,3-bis(4-methoxyphenyl)acrylaldehyd
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Windorphen wird in der wissenschaftlichen Forschung häufig verwendet, insbesondere in folgenden Bereichen:
Chemie: Als Kontrollverbindung in Studien mit p300/CBP-Histon-Acetyltransferase-Inhibitoren.
Biologie: Wird verwendet, um die Rolle von p300/CBP bei der Genexpression und Chromatin-Remodellierung zu untersuchen.
Medizin: In der Krebsforschung eingesetzt, um die Auswirkungen der Hemmung von p300/CBP auf die Proliferation von Krebszellen zu untersuchen.
5. Wirkmechanismus
Windorphen übt seine Wirkung aus, indem es selektiv die p300-Histon-Acetyltransferase hemmt. Es stört die Assoziation des Säugetier-β-Catenins mit p300 und hemmt dadurch die transkriptionelle Aktivität von β-Catenin. Diese Hemmung beeinflusst die Genexpression und zelluläre Prozesse, die durch β-Catenin reguliert werden .
Vorbereitungsmethoden
The preparation of Windorphen involves the synthesis of the (E)-isomer of 3-Chloro-2,3-bis(4-methoxyphenyl)acrylaldehyde. The synthetic route typically includes the following steps:
Starting Materials: 4-methoxybenzaldehyde and 3-chlorobenzaldehyde.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using nitrogen or argon gas.
Catalysts and Reagents: Common reagents include base catalysts such as potassium carbonate and solvents like dimethyl sulfoxide (DMSO).
Reaction Steps: The aldehydes undergo a condensation reaction to form the desired acrylaldehyde compound.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve a purity of ≥98%.
Analyse Chemischer Reaktionen
Windorphen durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können die Aldehydgruppe in einen Alkohol umwandeln.
Substitution: Das Chloratom in der Verbindung kann unter geeigneten Bedingungen durch andere Nukleophile substituiert werden.
Häufige Reagenzien und Bedingungen: Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine oder Thiole werden häufig verwendet.
Hauptprodukte: Die gebildeten Hauptprodukte umfassen Carbonsäuren, Alkohole und substituierte Derivate.
Wirkmechanismus
Windorphen exerts its effects by selectively inhibiting the p300 histone acetyltransferase. It disrupts the association of the mammalian β-catenin with p300, thereby inhibiting the transcriptional activity of β-catenin. This inhibition affects gene expression and cellular processes regulated by β-catenin .
Vergleich Mit ähnlichen Verbindungen
Windorphen wird mit anderen ähnlichen Verbindungen verglichen, wie z. B.:
p300/CBP-Inhibitor X: Das aktive Analog von Windorphen, das die p300/CBP-Aktivität direkt hemmt.
Curvularia sp. Verbindung: Ein weiterer Inhibitor von p300/CBP mit einer anderen chemischen Struktur.
CK-312 und CK-689: Inaktive Kontrollen für Arp2/3-Komplex-Inhibitoren, die in ähnlichen biochemischen Assays verwendet werden.
Windorphen ist einzigartig in seiner Spezifität für die p300-Histon-Acetyltransferase und seine Rolle als inaktive Kontrolle, was es zu einem wertvollen Werkzeug in der biochemischen und medizinischen Forschung macht.
Eigenschaften
IUPAC Name |
(E)-3-chloro-2,3-bis(4-methoxyphenyl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO3/c1-20-14-7-3-12(4-8-14)16(11-19)17(18)13-5-9-15(21-2)10-6-13/h3-11H,1-2H3/b17-16- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRALGZMXHFBPG-MSUUIHNZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OC)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C(/C2=CC=C(C=C2)OC)\Cl)/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


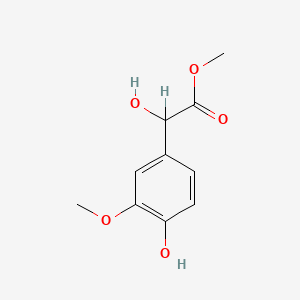

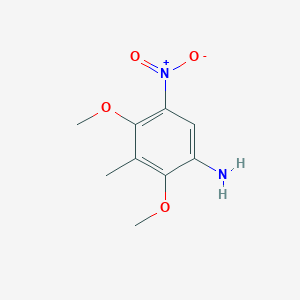


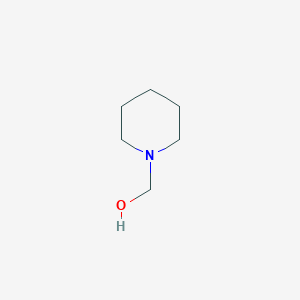
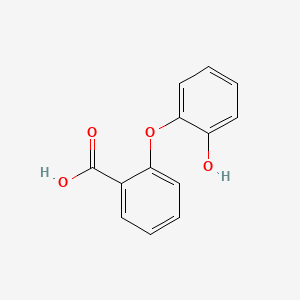



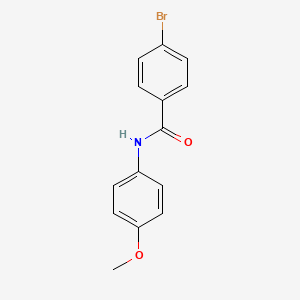
![ethyl 2-methylsulfanyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1633493.png)
![3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1633494.png)
